molecular formula C37H40N2O6 B191232 Fangchinoline CAS No. 436-77-1

Fangchinoline

Cat. No.: B191232
CAS No.: 436-77-1
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Fangchinoline is a bisbenzylisoquinoline alkaloid derived from Stephaniae tetrandrine S. Moore, a plant used in traditional medicine . It has been found to exhibit diverse pharmacological effects, including significant anti-neoplastic activities .

Target of Action

This compound targets several key proteins and pathways in cells. It has been found to target Focal Adhesion Kinase (FAK), a protein highly expressed in tumor cells . It also targets Far Upstream Element Binding Protein 2 (FUBP2), which is involved in the homologous recombination pathway . Additionally, it has been found to have inhibitory effects against various enteroviruses .

Mode of Action

This compound interacts with its targets to modulate their activity. For instance, it suppresses FAK-mediated signaling pathways in tumor cells . It also binds directly to FUBP2, inhibiting the homologous recombination pathway . In the case of enteroviruses, it targets the early stage of the viral life cycle .

Biochemical Pathways

This compound modulates several biochemical pathways. It has been found to modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways . It also activates the AMPK/mTOR/ULK1 signaling pathway, which is involved in autophagy .

Pharmacokinetics

The pharmacokinetics of this compound has been studied in rats. A pharmacokinetic/pharmacodynamic model was set up by combining pharmacokinetic parameters and effective indexes in rats . The results showed good linear relationships between the areas under the concentration-time curves and these effective indexes .

Result of Action

This compound has been found to have significant effects at the molecular and cellular levels. It attenuates the growth of both leukemic and multiple myeloma cells and represses NF-κB and AP-1 activation through diverse mechanisms . It also induces apoptosis and adaptive autophagy in bladder cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to effectively impede the replication of various viruses in vitro . .

Biochemical Analysis

Biochemical Properties

Fangchinoline interacts with various enzymes, proteins, and other biomolecules. It modulates cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways . It also affects the expression of autophagy markers via both inhibition and induction of autophagy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It attenuates the growth of both leukemic and multiple myeloma cells and represses NF-κB, and AP-1 activation through diverse mechanisms . In breast cancer cells, FCN inhibited cell proliferation and induced cell death that was driven by the mitochondrial pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It represses NF-κB, and AP-1 activation through diverse mechanisms, including attenuation of phosphorylation of IκB kinase (IKK) and p65 . It also inhibits autophagic flux in PEDV-infected cells by regulating the expression of autophagy-related proteins and changing PEDV virus particles .

Temporal Effects in Laboratory Settings

This compound effectively impedes the replication of vesicular stomatitis virus (VSV), encephalomyocarditis virus (EMCV), influenza A virus (H1N1), and herpes simplex virus-1 (HSV-1) in vitro . It also inhibits autophagosomes–lysosomes fusion and affects cellular acidification .

Dosage Effects in Animal Models

In animal models, after induction of arthritis, the rodents were given 10 and 30 mg/kg of this compound orally 1 h before conducting behavioral experiments . The behavioral parameters in the carrageenan/kaolin arthritis rat model and collagen-induced arthritis mouse model and inflammatory signs in the histological analysis were found to be ameliorated in this compound-treated groups .

Metabolic Pathways

This compound is involved in various metabolic pathways. It modulates the activation of various important oncogenic molecules involved in tumorigenesis leading to a significant decrease in aberrant proliferation, survival, and metastasis of tumor cells .

Transport and Distribution

It is known that this compound can affect the cellular localization of various proteins and signaling pathways .

Subcellular Localization

This compound affects the subcellular localization of various proteins and signaling pathways. For instance, it was observed to mitigate nuclear localization of p65

Preparation Methods

Synthetic Routes and Reaction Conditions: Fangchinoline can be synthesized through various chemical processes. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous quantitation of this compound and tetrandrine in Stephaniae tetrandrae radix . Another method involves ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantifying this compound in rat plasma .

Industrial Production Methods: Industrial production of this compound often involves the extraction from the root of Stephania tetrandra using solvents like methanol and water. The extracted compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Fangchinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, water, and acetonitrile. The conditions often involve the use of chromatographic techniques for purification and quantitation .

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, which have shown potent anticancer activities .

Properties

IUPAC Name

(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQSJHUEZBTSAT-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893498
Record name Fangchinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-77-1
Record name Fangchinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fangchinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fangchinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fangchinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANGCHINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fangchinoline
Reactant of Route 2
Fangchinoline
Reactant of Route 3
Fangchinoline
Reactant of Route 4
Fangchinoline
Reactant of Route 5
Reactant of Route 5
Fangchinoline
Reactant of Route 6
Reactant of Route 6
Fangchinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.